molecular formula C6H9NO2S2 B12591529 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- CAS No. 501675-37-2

1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-

Cat. No.: B12591529
CAS No.: 501675-37-2
M. Wt: 191.3 g/mol
InChI Key: QGRDOCYSQNMAMH-BYPYZUCNSA-N
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Description

1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure.

Preparation Methods

The synthesis of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- involves its ability to act as a nucleophile in various chemical reactions. The compound’s sulfur and nitrogen atoms can participate in nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity is driven by the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms .

Comparison with Similar Compounds

Properties

CAS No.

501675-37-2

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

4-[(2S)-butan-2-yl]-1,2,4-dithiazolidine-3,5-dione

InChI

InChI=1S/C6H9NO2S2/c1-3-4(2)7-5(8)10-11-6(7)9/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

QGRDOCYSQNMAMH-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H](C)N1C(=O)SSC1=O

Canonical SMILES

CCC(C)N1C(=O)SSC1=O

Origin of Product

United States

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